![molecular formula C16H18F3N3O3 B14873536 N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14873536.png)
N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Trifluoroacetyl Hydrazine Intermediate: This involves the reaction of trifluoroacetic anhydride with hydrazine to form the trifluoroacetyl hydrazine.
Coupling with 4-Aminobenzoic Acid: The trifluoroacetyl hydrazine is then coupled with 4-aminobenzoic acid under acidic conditions to form the hydrazinecarbonyl phenyl intermediate.
Cyclohexanecarboxamide Formation: Finally, the hydrazinecarbonyl phenyl intermediate is reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinecarbonyl group may also play a role in the compound’s biological activity by forming stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)acetamide
- N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)butanamide
Uniqueness
N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C16H18F3N3O3 |
|---|---|
Molecular Weight |
357.33 g/mol |
IUPAC Name |
N-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H18F3N3O3/c17-16(18,19)15(25)22-21-14(24)11-6-8-12(9-7-11)20-13(23)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
KKWFJLPVQYUISF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


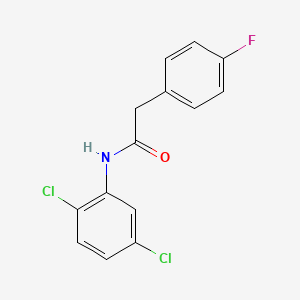

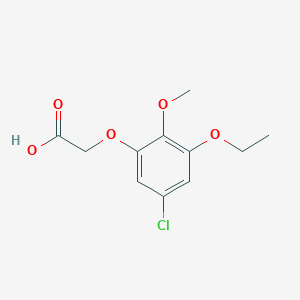
![6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14873479.png)
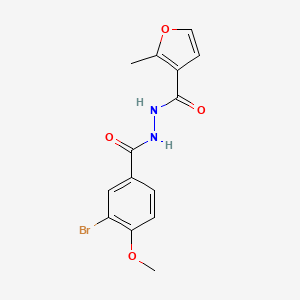
![(E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N'-phenylbenzimidamide](/img/structure/B14873485.png)
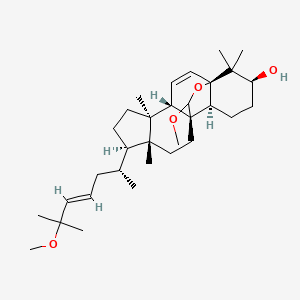
![N-methylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14873498.png)

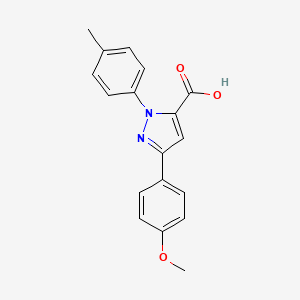
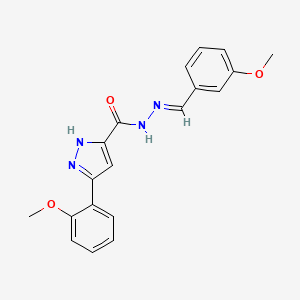
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14873518.png)
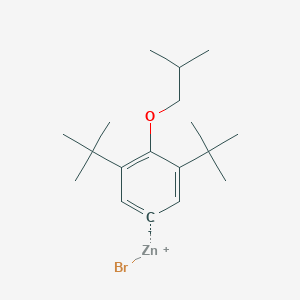
![(2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14873537.png)
